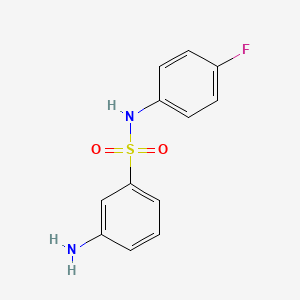

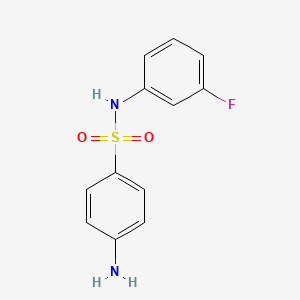

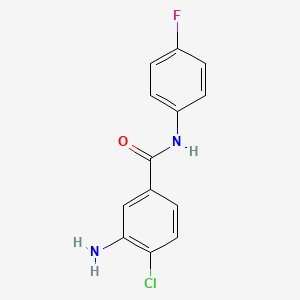

3-Amino-N-(4-fluorophenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Amino-N-(4-fluorophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H11FN2O2S . It has a molecular weight of 266.3 . It is typically stored in a dark place at room temperature .

Physical And Chemical Properties Analysis

“3-Amino-N-(4-fluorophenyl)benzenesulfonamide” is a solid at room temperature . It has a molecular weight of 266.3 and a molecular formula of C12H11FN2O2S .

Applications De Recherche Scientifique

Proteomics Research

3-Amino-N-(4-fluorophenyl)benzenesulfonamide: is utilized in proteomics research, where it serves as a reagent for the study of protein structures and functions . Its role in proteomics can be pivotal for understanding protein interactions and signaling pathways within cells.

Anticancer Agent Development

This compound has been studied for its potential as an anticancer agent. It exhibits inhibitory effects against carbonic anhydrase IX, a gene overexpressed in many solid tumors . By selectively inhibiting this enzyme, it can serve as a target for novel antiproliferative drugs, particularly against breast cancer cell lines.

Antimicrobial Research

The antimicrobial potential of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide derivatives has been explored, indicating its use in developing new antimicrobial agents . This application is crucial in the fight against drug-resistant bacterial strains.

Enzyme Inhibition Studies

Research has shown that derivatives of this compound can act as effective enzyme inhibitors. This is particularly relevant in the study of enzymes that are implicated in disease processes, allowing for the development of enzyme-targeted therapies .

Apoptosis Induction

One of the derivatives of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide has been shown to induce apoptosis in cancer cell lines . This property is significant for cancer therapy, as it can lead to the development of drugs that can trigger the death of cancer cells.

Pharmacokinetics and Cellular Uptake

Studies involving 3-Amino-N-(4-fluorophenyl)benzenesulfonamide also include pharmacokinetic analysis and cellular uptake measurements. These studies are essential for understanding how the compound is absorbed, distributed, metabolized, and excreted by the body .

Safety and Hazards

The safety information available indicates that “3-Amino-N-(4-fluorophenyl)benzenesulfonamide” may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and if on skin or in eyes, rinsing cautiously with water .

Propriétés

IUPAC Name |

3-amino-N-(4-fluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAAWZUJFWTHQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588460 |

Source

|

| Record name | 3-Amino-N-(4-fluorophenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

953717-92-5 |

Source

|

| Record name | 3-Amino-N-(4-fluorophenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

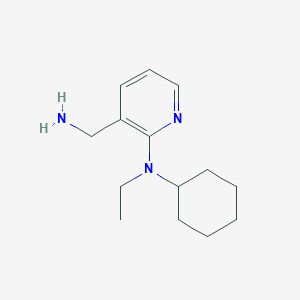

![1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284701.png)

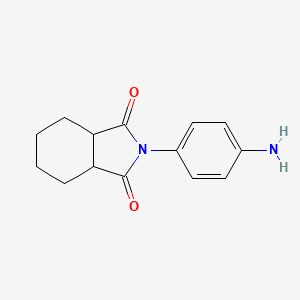

![4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284737.png)

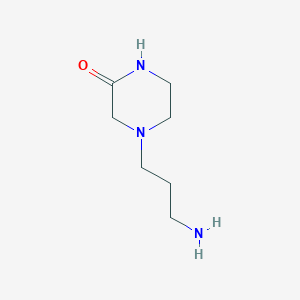

![7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1284742.png)